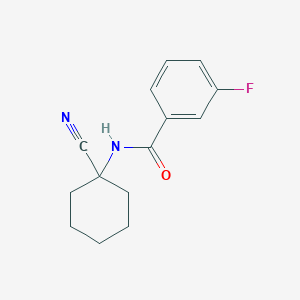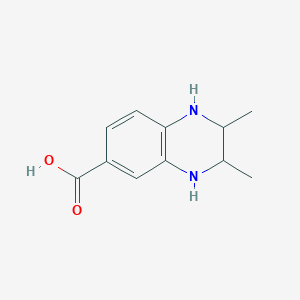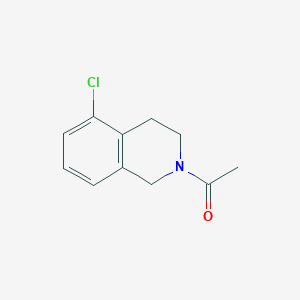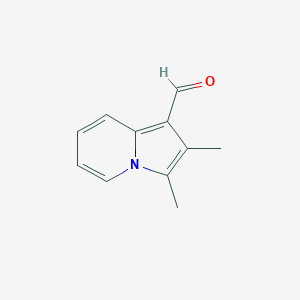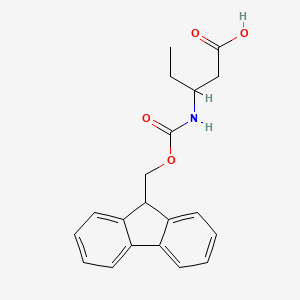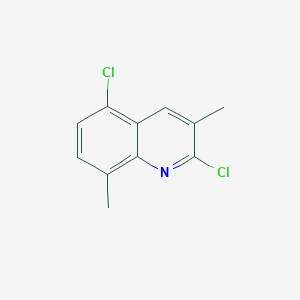
4,4'-(1,11-Undecanediyl)dioxydianiline
Übersicht
Beschreibung
4,4'-(1,11-Undecanediyl)dioxydianiline is a chemical compound with the molecular formula C₂₄H₄₄O₂N₂. It is a diamine derivative, characterized by its long aliphatic chain and two aniline groups connected through an ether linkage. This compound is primarily used in the synthesis of high-performance polymers and resins due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4'-(1,11-Undecanediyl)dioxydianiline typically involves the reaction of 1,11-undecanedioyl chloride with aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used to dissolve the reactants. The reaction mixture is then heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the same basic reaction steps but is optimized for higher yields and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4'-(1,11-Undecanediyl)dioxydianiline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4'-(1,11-Undecanediyl)dioxydianiline is widely used in scientific research due to its unique properties. It is employed in the synthesis of high-performance polymers, resins, and coatings. In the field of chemistry, it serves as a precursor for the production of advanced materials with enhanced mechanical and thermal properties. In biology and medicine, it is used in the development of drug delivery systems and biomaterials. In industry, it finds applications in the manufacturing of adhesives, sealants, and composites.
Wirkmechanismus
The mechanism by which 4,4'-(1,11-Undecanediyl)dioxydianiline exerts its effects involves its interaction with various molecular targets and pathways. The compound's long aliphatic chain and aniline groups allow it to form strong intermolecular interactions, leading to the formation of stable polymer networks. These interactions contribute to the enhanced mechanical and thermal properties of the materials synthesized using this compound.
Vergleich Mit ähnlichen Verbindungen
4,4'-(1,11-Undecanediyl)dioxydianiline is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:
4,4'-(1,10-Decanediyl)dioxydianiline: Similar structure but with a shorter aliphatic chain.
4,4'-(1,12-Dodecanediyl)dioxydianiline: Similar structure but with a longer aliphatic chain.
4,4'-(1,8-Octanediyl)dioxydianiline: Similar structure but with a shorter aliphatic chain.
These compounds differ in their chain length, which affects their physical and chemical properties. This compound offers a balance between flexibility and rigidity, making it suitable for various applications.
Eigenschaften
IUPAC Name |
4-[11-(4-aminophenoxy)undecoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2/c24-20-10-14-22(15-11-20)26-18-8-6-4-2-1-3-5-7-9-19-27-23-16-12-21(25)13-17-23/h10-17H,1-9,18-19,24-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFCYRAFQGPMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCCCCCCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600453 | |
| Record name | 4,4'-[Undecane-1,11-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90076-83-8 | |
| Record name | 4,4'-[Undecane-1,11-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


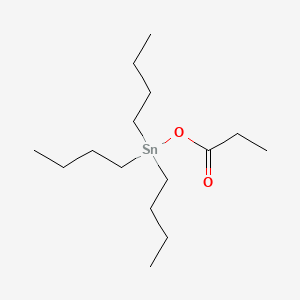

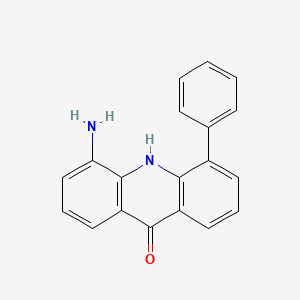
![2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628554.png)
